Hexadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-9-enamide can be synthesized through several methods. One common approach is the selective desaturation of amides. This method involves the regioselective oxidative desaturation of amides using iron-assisted catalysts. The reaction conditions typically include the use of iron salts and specific ligands to achieve the desired desaturation .
Another method involves the direct synthesis of enamides via electrophilic activation of amides. This one-step reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant. This method is characterized by its simplicity and broad substrate scope .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, efficiency, and scalability. The use of iron-assisted regioselective oxidative desaturation and electrophilic activation of amides are both viable options for industrial production.
Chemical Reactions Analysis
Types of Reactions
Hexadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other amide derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Iron salts and specific ligands are commonly used in the oxidative desaturation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce this compound.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to modify the structure of this compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative desaturation can lead to the formation of β-halogenated enamides .
Scientific Research Applications
Hexadec-9-enamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of hexadec-9-enamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Hexadec-9-enamide can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)hexadec-9Z-enamide: This compound is a benzylated alkamide isolated from the roots of Lepidium meyenii.
Other Enamides:
This compound is unique due to its specific structure, which includes a long hydrocarbon chain with a double bond and an amide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Hexadec-9-enamide, also known as palmitoleamide, is a fatty acid amide that has gained attention due to its diverse biological activities. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and metabolic diseases. This article will explore the biological activity of this compound, supported by research findings, case studies, and comparative analyses.
This compound is characterized by a long hydrocarbon chain with a double bond and an amide functional group. It can be synthesized through various methods, including:
- Selective Desaturation of Amides : Utilizing iron-assisted catalysts to achieve regioselective oxidative desaturation.
- Electrophilic Activation of Amides : A one-step reaction involving lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
These synthetic routes allow for the efficient production of this compound for further biological testing .
The biological activity of this compound is mediated through its interaction with specific molecular targets and pathways. The compound has been shown to influence lipid metabolism, apoptosis, and cell signaling pathways. Its mechanism involves:
- Regulation of Ceramide Distribution : this compound affects the distribution of ceramides within cells, which are crucial for cell signaling and apoptosis .
- Cytotoxicity Against Cancer Cells : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines, making it a candidate for cancer therapy .
Biological Activity Findings
Research has demonstrated several key biological activities associated with this compound:
- Cytotoxic Effects :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7) and reported a dose-dependent increase in apoptosis markers .
- Inflammation Model : In a murine model of inflammation, this compound treatment resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Comparative Analysis
This compound can be compared with similar compounds to highlight its unique properties:
Properties
IUPAC Name |
hexadec-9-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPQTVNCCVPGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.